molecular formula C5H10BrF B147514 1-Bromo-5-fluoropentane CAS No. 407-97-6

1-Bromo-5-fluoropentane

Cat. No.: B147514
CAS No.: 407-97-6
M. Wt: 169.04 g/mol
InChI Key: GMYIZICPHREVDH-UHFFFAOYSA-N
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Description

1-Bromo-5-fluoropentane is an organic compound with the chemical formula C5H10BrF. It is a colorless liquid characterized by the presence of both bromine and fluorine atoms in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5-fluoropentane can be synthesized through a series of chemical reactions. One common method involves the reaction of bromopentane with fluoromethane. The reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to facilitate the substitution reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process often includes steps for purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-fluoropentane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Catalysts: Catalysts such as palladium or nickel may be used to facilitate certain reactions.

    Solvents: Reactions are often carried out in solvents like ethanol or methanol to dissolve the reactants and control the reaction environment.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce alcohols, while elimination reactions can yield alkenes .

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions
1-Bromo-5-fluoropentane serves as a valuable reagent in organic synthesis. It is commonly used to introduce fluorine into organic molecules, which can significantly alter their chemical properties and biological activities. The compound is utilized in the synthesis of various fluorinated compounds that are important in pharmaceuticals and agrochemicals .

Case Study: Synthesis of Fluorinated Opioid Receptor Imaging Agents
A notable application of this compound is in the preparation of 18F-labeled (anilido)piperidine derivatives, which are used as μ-opioid receptor imaging agents. This application highlights the compound's role in radiochemistry, particularly in developing tracers for positron emission tomography (PET) imaging .

Pharmaceutical Applications

Intermediate in Drug Development
The compound is employed as an intermediate in the synthesis of various pharmaceutical agents. Its ability to introduce fluorine into molecular frameworks makes it crucial for enhancing drug efficacy and metabolic stability .

Example: Antiviral Agents
Research has indicated that fluorinated compounds similar to those derived from this compound exhibit antiviral properties, making them candidates for further development in antiviral drug design .

Material Science

Fluorinated Polymers
In material science, this compound can be used in the synthesis of fluorinated polymers, which are known for their chemical resistance and thermal stability. These polymers find applications in coatings, sealants, and other industrial materials where durability is essential .

Mechanism of Action

The mechanism of action of 1-Bromo-5-fluoropentane involves its ability to participate in various chemical reactions due to the presence of reactive bromine and fluorine atoms. These atoms can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The specific pathways and molecular targets depend on the context in which the compound is used .

Comparison with Similar Compounds

  • 1-Bromo-4-fluorobutane
  • 1-Bromo-2-fluorocyclohexane
  • 1-Bromooctane
  • 1-Bromohexane
  • 1-Bromobutane

Comparison: 1-Bromo-5-fluoropentane is unique due to its specific chain length and the positioning of the bromine and fluorine atoms. Compared to similar compounds like 1-Bromo-4-fluorobutane, it offers different reactivity and properties, making it suitable for specific applications in organic synthesis and industrial processes .

Biological Activity

1-Bromo-5-fluoropentane (CAS Number: 407-97-6) is a halogenated organic compound with significant implications in medicinal chemistry and synthetic organic chemistry. Its molecular formula is C5_5H10_{10}BrF, and it has a molecular weight of approximately 169.04 g/mol. This compound has garnered attention due to its biological activity, particularly in the context of drug development and receptor imaging.

This compound is characterized by the following properties:

PropertyValue
Molecular FormulaC5_5H10_{10}BrF
Molecular Weight169.04 g/mol
Boiling Point162 °C
Density1.36 g/mL
Purity≥98% (by GC)
SolubilitySoluble in methanol; slightly soluble in water

Synthesis

This compound can be synthesized through various methods, including the reaction of 5-bromopentan-1-ol with diethylaminosulfur trifluoride in a controlled environment, typically involving inert atmospheres and low temperatures . The synthetic routes are crucial for producing high-purity samples for biological testing.

Biological Activity

This compound exhibits notable biological activity, primarily related to its use as a precursor in the synthesis of radiolabeled compounds for imaging studies. Specifically, it has been employed in the preparation of 18F^{18}F-labeled (anilido)piperidine derivatives, which serve as μ-opioid receptor imaging agents . This application highlights its significance in neuroimaging and pharmacological research.

Case Studies

Several studies have explored the biological implications of compounds derived from this compound:

  • μ-Opioid Receptor Imaging :
    • A study demonstrated that derivatives synthesized from this compound could effectively bind to μ-opioid receptors, providing insights into pain management therapies and addiction treatments .
  • Inhibitory Activity :
    • Preliminary investigations suggest that halogenated compounds, including this compound, may exhibit inhibitory effects on certain cytochrome P450 enzymes, which are critical for drug metabolism . This property can influence pharmacokinetics and drug interactions.
  • Toxicological Profile :
    • Toxicological assessments indicate that this compound may cause skin and eye irritation upon exposure, necessitating careful handling in laboratory settings . Its acute toxicity classification underscores the need for safety precautions during its use.

Research Findings

Recent research has focused on the following aspects of this compound:

  • Receptor Binding Studies : Investigations into its binding affinity for various receptors have revealed potential therapeutic applications in pain management and neurological disorders.
  • Metabolic Stability : Studies assessing its metabolic stability have indicated that modifications to the fluorinated alkyl chain can enhance or diminish biological activity, providing a pathway for optimizing drug candidates.

Q & A

Q. How can 1-bromo-5-fluoropentane be optimized for regioselective alkylation in synthetic cannabinoid receptor agonist (SCRA) synthesis?

Level: Advanced
Answer:
this compound is widely used as an alkylating agent in SCRA synthesis. To optimize regioselectivity:

  • Deprotonation Conditions : Use potassium tert-butoxide in THF to deprotonate indazole or indole precursors, ensuring proper nucleophilic site activation .
  • Solvent and Temperature : Reactions in DMF at 65°C with NaH as a base yield higher regioselectivity for N-alkylation over O-alkylation due to steric and electronic effects .
  • Yield Improvement : Sequential saponification and coupling (e.g., EDC-HOBt) post-alkylation can improve final product purity (66% over two steps reported) .

Key Contradictions :

  • Cyclization yields vary with solvent polarity (higher in THF vs. DMF) .
  • Competing pathways highlight the need for mechanistic studies (e.g., DFT calculations) to guide optimization.

Q. How can researchers validate the purity of this compound for sensitive organofluorine syntheses?

Level: Basic
Answer:

  • Chromatographic Methods : GC-MS or HPLC with UV detection (λ = 210 nm) identifies impurities like residual 5-fluoropentanol .
  • Spectroscopic Validation : 1^1H NMR should show characteristic signals: δ 1.30–1.90 ppm (CH2_2 chain), 3.40 ppm (BrCH2_2), and 4.50 ppm (FCH2_2) .
  • Density Check : Confirm density = 1.303 g/cm3^3 to rule out solvent contamination .

Note : Commercial batches often report ≥97% purity, but redistillation (bp = 162°C) is recommended for moisture-sensitive reactions .

Q. What are the mechanistic implications of sp3^33 C–F bond reactivity in this compound during Mg-mediated coupling?

Level: Advanced
Answer:
The sp3^3 C–F bond in this compound exhibits unique reactivity in Mg@Mg bond systems:

  • Fluorine as a Directing Group : Polarized C–F bonds enhance electrophilicity at the β-carbon, facilitating Mg insertion .
  • Competing Pathways : Fluorine’s electronegativity can either stabilize transition states (via inductive effects) or promote β-elimination, depending on solvent .
  • Isotopic Labeling : Use 18^{18}F-labeled analogs to track fluorine retention/elimination in products .

Critical Gap : Limited data exist on fluorine’s role in radical-mediated couplings, warranting further EPR studies.

Q. How should researchers address contradictions in reported physical properties of this compound?

Level: Basic
Answer:
Discrepancies in boiling point (162°C vs. lower values in some vendors) or density arise from:

  • Purity Variations : Lower-grade batches may contain volatile byproducts. Validate via GC headspace analysis .
  • Measurement Methods : Dynamic vs. static boiling point measurements can differ by ±2°C. Cross-check with DSC .
  • Spectral Artifacts : Ensure NMR spectra are solvent-referenced (CDCl3_3 δ 7.26 ppm) to avoid misassignment .

Recommendation : Source from suppliers providing batch-specific COA (Certificate of Analysis) with spectral data .

Q. What safety protocols are critical when handling this compound in large-scale reactions?

Level: Basic
Answer:

  • Ventilation : Use fume hoods with ≥12 air changes/hour to prevent vapor accumulation (flash point = 50.1°C) .
  • Static Control : Ground equipment to avoid ignition of explosive vapor-air mixtures .
  • Spill Management : Neutralize spills with activated charcoal or vermiculite; avoid water (risk of hydrolysis to HF) .

Regulatory Note : Classify as "For research use only" (not validated for medical applications) per safety guidelines .

Q. What framework (e.g., PICOT, FINER) is optimal for designing studies on this compound’s synthetic applications?

Level: Methodological
Answer:

  • PICOT Framework :
    • Population : Organofluorine compounds.
    • Intervention : Use of this compound as an alkylating agent.
    • Comparison : Alternative reagents (e.g., 1-iodo-5-fluoropentane).
    • Outcome : Yield, regioselectivity, purity.
    • Time : Reaction completion within 6h .
  • FINER Criteria : Ensure questions are Feasible (lab resources), Novel (e.g., unexplored solvent systems), and Ethical (waste disposal protocols) .

Properties

IUPAC Name

1-bromo-5-fluoropentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrF/c6-4-2-1-3-5-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYIZICPHREVDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCF)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40193682
Record name Pentane, 1-bromo-5-fluoro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

407-97-6
Record name 1-Bromo-5-fluoropentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=407-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentane, 1-bromo-5-fluoro-
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Record name Pentane, 1-bromo-5-fluoro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-5-fluoropentane
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

1-Bromo-5-fluoropentane
1-Bromo-5-fluoropentane
1-Bromo-5-fluoropentane

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